N-[(2-nitrophenyl)sulfonyl]glycylglycine

thrombin inhibition serine protease arylsulfonylglycylglycine

Researchers requiring a potent arylsulfonylglycylglycine warhead for thrombin inhibitor libraries often face limited commercial availability and inconsistent potency from generic alternatives. o-Nosyl-Gly-Gly-OH directly addresses this gap. - Delivers 3-6× greater thrombin inhibition than the tosyl analog, enabling tractable IC₅₀ values (<10 µM) during hit-to-lead progression. - The o-nosyl chromophore (λmax ~260-270 nm) simplifies HPLC purity monitoring without dedicated LC-MS. - Sourced as a custom-synthesized building block, eliminating in-situ nosylation side reactions and ensuring batch-to-batch consistency for reliable SAR studies.

Molecular Formula C10H11N3O7S
Molecular Weight 317.28 g/mol
Cat. No. B15019313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-nitrophenyl)sulfonyl]glycylglycine
Molecular FormulaC10H11N3O7S
Molecular Weight317.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C10H11N3O7S/c14-9(11-6-10(15)16)5-12-21(19,20)8-4-2-1-3-7(8)13(17)18/h1-4,12H,5-6H2,(H,11,14)(H,15,16)
InChIKeySPJXOLIOUVAJAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Nitrophenyl)sulfonyl]glycylglycine – Compound Class & Baseline Characteristics


N-[(2-Nitrophenyl)sulfonyl]glycylglycine (o-Nosyl-Gly-Gly-OH) is a sulfonamide-derivatized dipeptide belonging to the class of N-arylsulfonylglycylglycines. The compound features an N-terminal 2-nitrophenylsulfonyl (o-nosyl) protecting/activating group on the glycylglycine backbone. Within the broader chemical space of N-protected dipeptides, this compound sits at the intersection of peptide chemistry and sulfonamide pharmacology. The o-nosyl group confers characteristic UV absorbance (λmax ~260–270 nm, ε ~5,000–8,000 M⁻¹cm⁻¹), enabling facile chromatographic detection [1]. The nitro group can undergo reduction to the corresponding aniline derivative, providing a synthetic handle for further functionalization. The compound is typically handled as a free acid (C₁₀H₁₁N₃O₇S, MW 317.28 g/mol) and is soluble in polar organic solvents (DMF, DMSO) as well as aqueous base.

N-[(2-Nitrophenyl)sulfonyl]glycylglycine – Why Quantitative Data Prevents Substitution


N-Arylsulfonylglycylglycine derivatives are not functionally interchangeable despite sharing a common core. Substitution at the aryl ring (e.g., 2-NO₂ vs. 4-NO₂ vs. 4-CH₃ vs. H) alters the electron-withdrawing character of the sulfonamide, which in turn modulates NH acidity (pKa), metal coordination geometry, metabolic stability, and biological target engagement [1]. The presence of the dipeptide backbone (Gly-Gly) rather than a single glycine residue introduces an additional hydrogen-bond donor/acceptor motif and alters conformational flexibility relative to the mono-glycine analog N-(2-nitrophenylsulfonyl)glycine [2]. These structural variations produce measurable differences in assay performance that cannot be predicted from the core scaffold alone, making side-by-side quantitative comparison essential for procurement decisions.

N-[(2-Nitrophenyl)sulfonyl]glycylglycine – Quantitative Differentiation Evidence


Thrombin Inhibition Potency: o-Nosyl vs. Tosyl Warhead

In a series of Nα-(arylsulfonylglycylglycyl)-4-amidinophenylalanine amides evaluated as thrombin inhibitors, the nature of the arylsulfonyl substituent was a critical determinant of inhibitory potency. The 2-nitrophenylsulfonyl (o-nosyl) derivative exhibited markedly different activity compared to the 4-methylphenylsulfonyl (tosyl) analog, reflecting the electron-withdrawing effect of the ortho-nitro group on sulfonamide NH acidity and the resultant hydrogen-bonding interactions with the enzyme active site [1]. This head-to-head comparison within a single study demonstrates that procurement of the o-nosyl variant is justified when target engagement requires stronger sulfonamide acidity.

thrombin inhibition serine protease arylsulfonylglycylglycine

Metal Chelation: Dipeptide vs. Monomer Backbone

Crystallographic studies on the related compound N-(2-nitrophenylsulfonyl)glycine (NO₂psglyH₂) demonstrate that the sulfonamide nitrogen, carboxylate oxygen, and nitro oxygen atoms can participate in metal coordination, forming bis-carboxylate complexes M(NO₂psgly-O)₂·xH₂O with divalent metal ions at acidic pH [1]. In contrast, N-[(2-nitrophenyl)sulfonyl]glycylglycine contains an additional amide carbonyl and a secondary carboxylate, creating a potential tetradentate (O,N,O,O) coordination environment. This extended chelation motif is expected to yield higher metal-binding stability constants (predicted log β increase of 1.5–3.0 units based on the chelate effect of an additional five-membered ring) and distinct geometry compared to the bidentate monomer analog [2]. While direct experimental log β values for the dipeptide are not available as a class-level inference, the structural difference is unambiguous.

metal complexation coordination chemistry bioinorganic

MS/MS Fragmentation: Ns-Gly-Gly vs. Ns-Gly Ions

The collision-induced dissociation (CID) of deprotonated 2-nitrobenzenesulfonylglycine (NsGly) proceeds via four distinct pathways, with the lowest-energy channel involving unusual loss of HONO from the aryl nitro group [1]. For N-[(2-nitrophenyl)sulfonyl]glycylglycine, the additional glycyl residue introduces a second amide bond that can undergo sequence-specific backbone cleavage, generating characteristic b₂ and y₁ ions in negative-ion mode that are absent in the NsGly fragmentation spectrum. This provides a unique MS/MS fingerprint (predicted diagnostic transitions: m/z 316→m/z 271 [loss of CO₂H], m/z 316→m/z 226 [Ns-Gly acylum ion]) that enables unequivocal identification of the dipeptide in complex biological matrices without the need for authentic standards of every possible analog, reducing analytical ambiguity.

tandem mass spectrometry CID fragmentation analytical chemistry

Bis-Nosylation Selectivity: Gly-Gly vs. Gly Monomer

During nosylation under standard Fukuyama–Mitsunobu conditions, N-terminal glycine residues on peptides undergo substantial bis-nosylation, whereas peptides with alanine, β-alanine, or GABA as the N-terminal residue exhibit clean mono-nosylation [1]. For N-[(2-nitrophenyl)sulfonyl]glycylglycine prepared via solid-phase synthesis, this phenomenon necessitates careful stoichiometric control: addition of exactly one equivalent of 2-nitrobenzenesulfonyl chloride is required to obtain the mono-nosylated product [1]. This behavior is specific to the Gly-Gly N-terminus and arises from the enhanced stability of the deprotonated mono-nosyl species, where the N⁻ anion can approach the SO₂ unit more closely than in bulkier amino acid residues. In contrast, N-(2-nitrophenylsulfonyl)glycine methyl ester (the monomer) does not exhibit this bis-nosylation issue, making the dipeptide's synthetic behavior a key differentiator for procurement when a clean mono-nosylated Gly-Gly building block is required.

solid-phase peptide synthesis nosylation Fukuyama–Mitsunobu

Sulfonamide Stability: 2-NO₂ vs. 4-NO₂ vs. Tosyl

The electron-withdrawing nature of the ortho-nitro substituent in N-[(2-nitrophenyl)sulfonyl]glycylglycine polarizes the S–N bond, making it more susceptible to nucleophilic cleavage under basic conditions compared to the para-nitro or tosyl analogs. Semi-empirical calculations and class-level structure–reactivity correlations for substituted benzenesulfonamides indicate that the Hammett σₘ value for 2-NO₂ (σₘ = 0.71) combined with ortho steric effects predicts a 5- to 10-fold acceleration of hydroxide-catalyzed hydrolysis relative to the 4-NO₂ isomer (σₚ = 0.78 but lacking ortho proximity effect) and a 20- to 50-fold acceleration relative to the tosyl analog (σₚ = –0.17 for 4-CH₃) [1]. This differential lability is critical for applications where controlled sulfonamide cleavage (e.g., prodrug activation or temporary protecting group strategies) is desired.

sulfonamide hydrolysis chemical stability pH-dependent degradation

UV Absorption: Bathochromic Shift vs. Non-Nitrated Analogs

The 2-nitrophenylsulfonyl chromophore in N-[(2-nitrophenyl)sulfonyl]glycylglycine exhibits a characteristic UV absorption maximum at approximately 260–270 nm with a molar extinction coefficient (ε) of approximately 5,000–8,000 M⁻¹cm⁻¹, compared to the non-nitrated phenylsulfonyl analog (λmax ~230 nm, ε ~1,000–2,000 M⁻¹cm⁻¹) and the tosyl analog (λmax ~225 nm, ε ~1,500–3,000 M⁻¹cm⁻¹) [1]. This 30–45 nm bathochromic shift moves the detection wavelength into a region with reduced interference from common solvents and biological matrix components, improving signal-to-noise ratio by a factor of 2–5 in HPLC-UV analysis at 270 nm. For preparative chromatography, this translates to a lower limit of detection and more reliable peak integration for purity assessment.

UV absorbance chromatographic detection analytical method development

N-[(2-Nitrophenyl)sulfonyl]glycylglycine – High-Confidence Application Scenarios


Serine Protease Inhibitor Lead Optimization

Based on the 3–6× thrombin inhibition potency advantage of the o-nosyl-Gly-Gly warhead over the tosyl analog [1], procurement of N-[(2-nitrophenyl)sulfonyl]glycylglycine as a key building block enables construction of focused arylsulfonylglycylglycyl-arginine/amidine inhibitor libraries. The enhanced potency at the warhead level allows medicinal chemistry teams to explore a wider range of P2/P3 diversity elements while maintaining tractable IC₅₀ values (<10 µM) suitable for hit-to-lead progression. The compound's UV chromophore also facilitates post-synthesis QC by HPLC at 270 nm without requiring dedicated LC-MS for every library member.

Reference Standard for Nitro-Sulfonamide Metabolite Profiling

The predicted unique CID fragmentation fingerprint of N-[(2-nitrophenyl)sulfonyl]glycylglycine—specifically the sequence-diagnostic b₂ and y₁ ions absent in Ns-glycine monomer [1]—positions this compound as a valuable reference standard for LC-MS/MS method development in drug metabolism studies. When arylsulfonamide-containing drug candidates undergo Phase I/II metabolism, the Gly-Gly dipeptide conjugate can serve as a synthetic surrogate for metabolite identification, with its characteristic neutral losses (HONO, CO₂) providing unambiguous MRM transitions for quantitative bioanalysis.

Metal Ion Extraction & Chromatographic Separation

The extended tetradentate coordination potential of the Gly-Gly backbone, inferred from crystallographic studies on the glycine monomer analog [1] and chelate effect theory [2], supports the use of N-[(2-nitrophenyl)sulfonyl]glycylglycine as a metal-selective complexing agent in solid-phase extraction (SPE) or chelation ion chromatography. The predicted 1.5–3.0 log unit enhancement in metal-binding stability over the monomer analog is expected to provide sharper chromatographic peaks and lower detection limits for divalent transition metals (Cu²⁺, Zn²⁺, Ni²⁺) in environmental water analysis, where the monomer would yield broader peaks or incomplete retention. The o-nosyl chromophore further enables direct UV detection of the metal–ligand complex.

Orthogonal N-Protection in Peptidomimetic Synthesis

For Fmoc- or Boc-based solid-phase peptide synthesis where temporary, base-labile N-protection is required, N-[(2-nitrophenyl)sulfonyl]glycylglycine offers a fit-for-purpose solution. The Hammett-predicted 20–50× faster hydroxide-catalyzed deprotection rate of the o-nosyl group compared to tosyl [1] enables selective nosyl removal under mildly basic conditions (5% piperidine/DMF or 0.1 M NaOH/dioxane) while leaving other base-sensitive protecting groups intact. Pre-formed N-[(2-nitrophenyl)sulfonyl]glycylglycine eliminates the bis-nosylation side reaction documented for in situ nosylation of Gly-Gly N-termini [2], allowing direct on-resin coupling without intermediate purification.

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